Diethanolaminhydrochlorid

Übersicht

Beschreibung

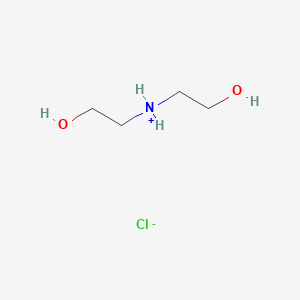

Diethanolamine hydrochloride is an organic compound with the molecular formula C₄H₁₁NO₂·HCl. It is a derivative of diethanolamine, which is a secondary amine and a diol. Diethanolamine hydrochloride is commonly used in various industrial and research applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antiarrhythmic Agents :

- DEA derivatives have been studied for their potential as antiarrhythmic agents. A method was developed to synthesize these derivatives efficiently, avoiding costly protecting groups and reducing the number of reaction steps, which enhances industrial viability .

- Case Study : A specific derivative was shown to be effective in treating arrhythmias in mammalian models, demonstrating the therapeutic potential of DEA derivatives .

-

Dermal Applications :

- DEA is commonly found in personal care products such as lotions and shampoos. Research indicates that dermal exposure can lead to systemic absorption, affecting choline metabolism and potentially impacting brain development .

- Case Study : A study involving timed-pregnant mice showed that dermal application of DEA led to decreased neural progenitor cell mitosis and increased apoptosis in fetal hippocampal tissue at higher doses .

Industrial Applications

- Surfactant Production :

-

CO2 Removal :

- In the natural gas industry, DEA is utilized for CO2 absorption processes. Its effectiveness in removing carbon dioxide from gas streams makes it valuable for environmental applications .

- Case Study : A study evaluated the efficiency of DEA-based solvents for CO2 removal, highlighting their role in reducing greenhouse gas emissions during natural gas processing.

Research has shown that DEA and its derivatives exhibit biological activity beyond their industrial uses:

Wirkmechanismus

Target of Action

Diethanolamine hydrochloride (DEA-HCl) is a derivative of diethanolamine (DEA), an organic compound that is both a secondary amine and a diol . DEA is widely distributed in biological tissues and is a component of lecithin It’s known that dea and its derivatives have biological activity .

Mode of Action

Dea is known to be involved in various chemical reactions, including the synthesis of amides, polymerization reactions, and the synthesis of heterocycles, crown ethers, mannich bases, and ionic liquids . These reactions suggest that DEA-HCl may interact with its targets to induce chemical transformations.

Biochemical Pathways

DEA is involved in several biochemical pathways. It plays a role in the synthesis of phosphatidylcholine, a major component of biological membranes . DEA is also used in the synthesis of amides, heterocycles, crown ethers, Mannich bases, and ionic liquids . These pathways and their downstream effects contribute to various biological processes.

Pharmacokinetics

Dea is known to be a viscous, hygroscopic amino alcohol with an ammoniacal odor . It’s soluble in water, reflecting the hydrophilic character of the secondary amine and hydroxyl groups . These properties may influence the bioavailability of DEA-HCl.

Result of Action

Dea and its derivatives are known to have biological activity . For instance, DEA is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases .

Action Environment

The action, efficacy, and stability of DEA-HCl can be influenced by various environmental factors. DEA is known to be a weak base and its action can be affected by the pH of the environment . Furthermore, DEA is hygroscopic and can absorb water, which may also influence its action .

Biochemische Analyse

Biochemical Properties

Diethanolamine hydrochloride, like other organic amines, acts as a weak base . It is hydrophilic due to the presence of the secondary amine and hydroxyl groups . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Specific interactions with enzymes or proteins have not been extensively documented in the literature.

Cellular Effects

It is known that diethanolamine, the parent compound, can be incorporated into cell membranes, altering their physicochemical properties . This can lead to functional disturbances of the cell membrane and observed organ toxicity to the liver, kidneys, and spleen .

Molecular Mechanism

It is known that diethanolamine, the parent compound, can be metabolized in the same way as physiological ethanolamine, i.e., it is O-phosphorylated, N-methylated, and N,N-dimethylated . Furthermore, diethanolamine and its phosphorylated and methylated metabolites are converted to non-physiological phosphoglyceride and sphingomyelin analogues and incorporated into cell membranes .

Temporal Effects in Laboratory Settings

It is known that diethanolamine, the parent compound, can accumulate in cell membranes throughout the body, but mainly in the liver, kidneys, and spleen as well as in the heart, brain, and blood . This accumulation can lead to long-term effects on cellular function.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of diethanolamine hydrochloride in animal models. It is known that diethanolamine, the parent compound, has been classified by the International Agency for Research on Cancer as “possibly carcinogenic to humans” (Group 2B) .

Metabolic Pathways

Diethanolamine hydrochloride is expected to be metabolized in the same way as diethanolamine, the parent compound. Diethanolamine is O-phosphorylated, N-methylated, and N,N-dimethylated . These metabolites can be converted to non-physiological phosphoglyceride and sphingomyelin analogues .

Subcellular Localization

It is known that diethanolamine, the parent compound, can be incorporated into cell membranes . This suggests that diethanolamine hydrochloride may also localize to cell membranes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethanolamine hydrochloride can be synthesized by reacting diethanolamine with hydrochloric acid. The reaction typically involves the following steps:

Reaction: Diethanolamine is dissolved in an appropriate solvent, such as ethanol or water.

Addition of Hydrochloric Acid: Hydrochloric acid is slowly added to the solution while maintaining a controlled temperature.

Crystallization: The resulting solution is allowed to crystallize, forming diethanolamine hydrochloride crystals.

Purification: The crystals are filtered, washed, and dried to obtain pure diethanolamine hydrochloride.

Industrial Production Methods: In industrial settings, the production of diethanolamine hydrochloride follows similar steps but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature and concentration, are carefully controlled to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Diethanolamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Diethanolamine hydrochloride can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions with other chemical compounds.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation Products: Oxides and hydroxylamines.

Reduction Products: Amines and alcohols.

Substitution Products: Alkylated and acylated derivatives.

Vergleich Mit ähnlichen Verbindungen

- Monoethanolamine

- Triethanolamine

- Dimethylethanolamine

- Diethylethanolamine

Diethanolamine hydrochloride stands out due to its balanced properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Biologische Aktivität

Diethanolamine hydrochloride (DEA-HCl) is a compound that has garnered attention for its various biological activities, particularly in antimicrobial and biochemical applications. This article provides a comprehensive overview of the biological activity of DEA-HCl, including its synthesis, potential therapeutic uses, and relevant case studies.

Diethanolamine (DEA) is a viscous liquid with the formula C4H11NO2, which can form hydrochloride salts such as diethanolamine hydrochloride. The synthesis of DEA derivatives has been explored for their potential in pharmaceutical applications, particularly as antimicrobial agents. Recent studies have focused on synthesizing amino acid derivatives based on diethanolamine, which exhibit promising antibacterial properties due to their amphiphilic nature and hydrophilic-lipophilic balance (HLB) values .

Table 1: Properties of Diethanolamine Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C4H11ClN2O2 |

| Molecular Weight | 155.60 g/mol |

| Solubility | Soluble in water |

| pH | 4.5 - 6.0 |

Antimicrobial Properties

Research has demonstrated that DEA and its derivatives possess significant antimicrobial activity. A study assessing the HLB values of diethanolamine-based peptidomimetics indicated that certain synthesized compounds exhibited effective antibacterial properties against pathogenic bacterial strains . The amphiphilic characteristics of these compounds are crucial for disrupting microbial membranes, leading to cell lysis.

Case Study: Dermal Exposure Effects

A notable case study investigated the dermal application of diethanolamine, revealing that exposure at doses of 80 mg/kg/day resulted in diminished hepatic stores of choline and altered brain development in animal models . This highlights potential neurotoxic effects associated with high doses of DEA, necessitating careful consideration in therapeutic applications.

Enzymatic Activity

Diethanolamine is also utilized in biochemical assays. For instance, it serves as a buffer in alkaline phosphatase assays, where it aids in maintaining optimal pH levels for enzymatic activity. A typical assay preparation involves a 1.0 M diethanolamine buffer adjusted to pH 9.8, demonstrating its utility in laboratory settings .

Table 2: Enzymatic Assay Conditions

| Component | Concentration |

|---|---|

| Diethanolamine Buffer | 983 mM |

| Magnesium Chloride | 0.49 mM |

| p-Nitrophenyl Phosphate | 11.2 mM |

| Alkaline Phosphatase | ~0.0075 units |

Toxicological Considerations

The safety profile of diethanolamine and its salts has been evaluated extensively. A safety assessment indicated no evidence of carcinogenic activity in animal models . However, the compound's potential effects on essential nutrient levels and developmental processes warrant further investigation.

Eigenschaften

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLOFJZWUDZJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884752 | |

| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14426-21-2 | |

| Record name | Diethanolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14426-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(hydroxyethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHANOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI45OUW092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.